![molecular formula C20H20ClFN6O B5057921 3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5057921.png)
3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Description
Synthesis Analysis
The synthesis of pyridazine derivatives involves multiple steps, including the preparation of acylaminomethyl derivatives and their binding interactions. For instance, Barlin et al. (1996) detailed the synthesis of various imidazo[1,2-b]pyridazines and their interactions with central and peripheral-type benzodiazepine receptors, highlighting the specificity of ligand interactions based on structural modifications (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their interaction with biological receptors. X-ray structure analyses provide insights into the steric effects that influence these interactions. The specificity towards peripheral-type benzodiazepine receptors over central receptors was observed, indicating the importance of molecular structure in drug design (Barlin et al., 1996).
Chemical Reactions and Properties
Pyridazine derivatives exhibit a variety of chemical reactions, including condensation with aromatic aldehydes and reactions with different reagents to yield heterocyclic derivatives with varying functionalities. These reactions are pivotal for the synthesis of compounds with intended biological activities. Kandile and Zaky (2015) demonstrated the synthesis of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst, showcasing the chemical versatility of pyridazine compounds (Kandile & Zaky, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various targets . For instance, piperazine derivatives have a wide range of biological activities and can act as antagonists for dopamine and serotonin receptors .
Mode of Action
For example, piperazine derivatives can act as dopamine and serotonin antagonists . This suggests that F2318-0314 might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.
Biochemical Pathways
For instance, inhibition of PI3Kδ, a target of some piperazine derivatives, leads to a decrease in inflammatory and immune responses . Therefore, it’s possible that F2318-0314 might affect similar pathways.
Pharmacokinetics
The synthesized compounds with similar structures were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts the absorption or permeation of the compound, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial activities . Therefore, it’s possible that F2318-0314 might have similar effects.
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O/c1-13-11-14(2)28(25-13)19-6-5-18(23-24-19)26-7-9-27(10-8-26)20(29)16-4-3-15(22)12-17(16)21/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDYNDFQFYQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
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